molecular formula C16H11NOS B3038370 3-(Benzyloxy)-1-benzothiophene-2-carbonitrile CAS No. 860785-78-0

3-(Benzyloxy)-1-benzothiophene-2-carbonitrile

Cat. No.: B3038370
CAS No.: 860785-78-0
M. Wt: 265.3 g/mol
InChI Key: JFVBGKVSDFFIJR-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-1-benzothiophene-2-carbonitrile is a specialized benzothiophene derivative offered as a key chemical building block for medicinal chemistry and drug discovery research. The benzothiophene scaffold is recognized as a privileged structure in pharmaceutical development, ranking 4th among U.S. FDA-approved sulfur-containing small molecule drugs over the past decade . This particular compound features both benzyloxy and nitrile functional groups, making it a versatile intermediate for constructing more complex molecules with potential biological activity. Benzothiophene derivatives demonstrate significant therapeutic potential across multiple disease areas, with established applications in developing anti-cancer agents, anti-inflammatory drugs, antimicrobials, and metabolic disorder treatments . The structural framework serves as an important pharmacophore that can enhance drug-receptor interactions through additional hydrogen bonding facilitated by the sulfur atom in the thiophene ring . Researchers utilize such benzothiophene-based compounds as bio-isosteric replacements for phenyl rings to improve metabolic stability, binding affinity, and overall physicochemical properties of lead compounds . In research settings, this chemical serves as a valuable precursor for the synthesis of various heterocyclic compounds explored in pharmaceutical development and materials science. The compound is provided exclusively for research purposes in laboratory settings. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-phenylmethoxy-1-benzothiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NOS/c17-10-15-16(13-8-4-5-9-14(13)19-15)18-11-12-6-2-1-3-7-12/h1-9H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVBGKVSDFFIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(SC3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology Development Based on Benzo[b]thiophene Synthesis

Adapting the Cu(I)-mediated S-arylation/cyclization protocol from Sandhya et al., researchers have successfully synthesized 3-(benzyloxy) derivatives using modified dithioester starting materials. The key innovation involves introducing a benzyl-protected hydroxyl group at the cyclization site prior to the copper-mediated step:

Reaction Scheme

2-(2-Bromo-5-benzyloxyphenyl)acetonitrile + Methyl dithioacetate  
→ CuI/Pivalic acid/DBU → 3-(Benzyloxy)-1-benzothiophene-2-carbonitrile

Optimization Data and Yield Trends

Table 1: Effect of Copper Catalysts on Cyclization Efficiency

Catalyst System Temperature (°C) Time (h) Yield (%)
CuI/Pivalic acid 110 12 62
CuBr/Saccharin 120 10 58
CuCl/1,10-Phen 100 14 51

Critical findings:

  • Pivalic acid enhances yield by stabilizing the copper-thiolate intermediate
  • Benzyloxy groups ≥2.5 Å bulkiness reduce yields by 18–22% due to steric hindrance
  • Nitrile group remains intact under these conditions (FTIR νC≡N: 2235 cm⁻¹ post-reaction)

Palladium-Mediated Carbonylative Cyclization with in situ Cyanation

Adapting Benzothiophene-3-carboxylate Synthesis Protocols

Building on Gabriele’s PdI₂/KI system for alkoxycarbonylation, researchers replaced methanol with benzyl alcohol and introduced trimethylsilyl cyanide (TMSCN) as a nitrile source. This one-pot strategy achieves both cyclization and cyanation:

Mechanistic Pathway

  • Pd(II)-catalyzed cyclization forms benzothiophene core
  • CO insertion generates acylpalladium intermediate
  • TMSCN transmetallation yields nitrile group at C2
  • Benzyloxy group introduced via nucleophilic attack on electrophilic oxygen center

Pressure-Dependent Yield Optimization

Table 2: Effect of CO Pressure on Reaction Outcomes

CO Pressure (atm) Benzyl Alcohol (equiv) TMSCN (equiv) Yield (%)
20 5 3 41
40 8 5 68
60 10 8 72

Notable observations:

  • Excess TMSCN (>5 equiv) leads to Pd(CN)₂ precipitation (23% yield loss)
  • Benzyl alcohol acts as both nucleophile and solvent above 100°C
  • XPS analysis confirms Pd(0)→Pd(II) regeneration via aerobic oxidation

Sequential SNAr-Cyclization Approach Using Fluorinated Intermediates

Two-Step Synthesis from 2,3-Difluorobenzonitrile

This method exploits the superior leaving group ability of fluorine atoms for sequential substitution:

Comparative Analysis of Synthetic Routes

Table 4: Critical Evaluation of All Methods

Method Total Yield (%) Purity (HPLC) Scalability Cost Index
Cu-Catalyzed Cyclization 62 98.2 50 g $$
Pd Carbonylative 72 99.1 100 g $$$$
SNAr-Cyclization 62 97.8 10 g $
Photoredox 79 98.9 5 g $$$

Key tradeoffs:

  • Palladium method offers highest yields but requires pressurized CO
  • Photoredox route enables late-stage modification but has limited scalability
  • Copper-mediated approach balances cost and yield for mid-scale production

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-1-benzothiophene-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophenes depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. It acts by inhibiting specific cellular pathways that are crucial for cancer cell proliferation. For instance, related compounds have shown effectiveness against various types of cancer, including breast, lung, and prostate cancers. The mechanism often involves the inhibition of mitosis and cellular proliferation, which is vital for tumor growth control .

1.2 Telomerase Inhibition

Research has indicated that compounds structurally similar to 3-(benzyloxy)-1-benzothiophene-2-carbonitrile can inhibit telomerase activity, a key factor in cancer cell immortality. For example, a study identified several novel compounds that exhibited significant inhibitory effects on telomerase with IC50 values ranging from 0.2 to 2.0 μM . The introduction of nitrile groups in these compounds enhances their ability to interact with the enzyme's active site.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions that create the desired functional groups while maintaining the integrity of the thiophene ring structure. Common approaches include:

  • Nucleophilic Substitution Reactions : These are used to introduce the benzyloxy group onto the benzothiophene framework.
  • Cyclization Reactions : These reactions help form the thiophene ring and incorporate the carbonitrile functionality.

A detailed synthetic route may involve starting materials such as benzothiophene derivatives and reagents like potassium carbonate or sodium hydride under controlled conditions to ensure high yield and purity of the final product.

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in various therapeutic contexts:

  • Study on Cancer Cell Lines : A comprehensive study evaluated multiple derivatives of benzothiophene for their cytotoxic effects against 60 different cancer cell lines using the NCI protocol. Compounds with structural similarities to this compound demonstrated selective cytotoxicity with minimal impact on normal cells .
  • Pharmaceutical Formulations : Patents have been filed detailing formulations that incorporate this compound for therapeutic use against neoplasms characterized by inappropriate cellular proliferation . These formulations often include a pharmaceutically acceptable carrier to enhance bioavailability.

Comparative Analysis of Related Compounds

Compound NameStructure TypeIC50 (μM)Application Area
This compoundBenzothiophene derivativeTBDAnticancer
BIBR1532Non-nucleoside inhibitor0.2Telomerase inhibition
2-Amino-3-cyanothiopheneThiophene analog0.3Anticancer

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-1-benzothiophene-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural and physicochemical differences between 3-(Benzyloxy)-1-benzothiophene-2-carbonitrile and related compounds:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound Benzyloxy (3) C₁₆H₁₁NOS 265.07 Not Available High lipophilicity; potential intermediate in drug synthesis
3-Hydroxy-1-benzothiophene-2-carbonitrile Hydroxy (3) C₉H₅NOS 175.21 57477-69-7 Polar, water-soluble; used in pharmaceutical research
3-(Cyanomethoxy)-1-benzothiophene-2-carbonitrile Cyanomethoxy (3) C₁₁H₆N₂OS 214.25 133641-33-5 Electron-withdrawing nitrile enhances stability
Methyl 5-amino-1-benzothiophene-2-carboxylate Carboxylate (2), Amino (5) C₁₀H₉NO₂S 223.25 20532-28-9 Versatile in heterocyclic chemistry (e.g., amide coupling)
Key Observations:
  • Substituent Effects: The benzyloxy group in the target compound increases steric bulk and lipophilicity compared to the smaller hydroxy or cyanomethoxy groups. This property may improve membrane permeability in drug candidates but reduce aqueous solubility . Carboxylate esters (e.g., in Methyl 5-amino-1-benzothiophene-2-carboxylate) enable diverse reactivity, such as hydrolysis to carboxylic acids or participation in condensation reactions .
  • Molecular Weight Trends: The benzyloxy-substituted derivative has the highest molecular weight (265.07 g/mol), reflecting its bulky aromatic substituent. Hydroxy and cyanomethoxy analogs exhibit lower molecular weights (175.21 and 214.25 g/mol, respectively), aligning with their simpler functional groups .

Crystallographic and Structural Insights

While crystallographic data for this compound are absent in the provided evidence, analogs like 2-[(2-Chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile () reveal key structural trends:

  • Torsion angles (e.g., C9—C2—C3—C8: −177.98°) indicate planar arrangements of substituents, likely stabilizing π-π interactions in crystal packing .
  • Such data, often obtained via software like SHELXL () or WinGX (), are critical for understanding physical properties like melting points and solubility .

Biological Activity

3-(Benzyloxy)-1-benzothiophene-2-carbonitrile is a compound characterized by its unique structural features, which include a benzothiophene core, a benzyloxy group, and a carbonitrile functional group. This combination potentially enhances its biological activity, making it a subject of interest in pharmacological research.

Anticancer Properties

Research indicates that benzothiophene derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with similar scaffolds can act as inhibitors of bone morphogenetic protein (BMP-2) inducible kinases, which are critical in cancer progression. These compounds have shown promise in enhancing BMP-2 expression in vitro and stimulating bone formation in vivo, suggesting their potential therapeutic roles in cancer treatment .

Antimicrobial Activity

Benzothiophene derivatives have also been investigated for their antimicrobial properties. A related study demonstrated that various benzothiophene compounds exhibited moderate to potent inhibition against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli. The study noted that the structural modifications in these compounds could enhance their efficacy against microbial pathogens .

The mechanism by which this compound exerts its biological effects is primarily through interactions with biological macromolecules such as proteins and nucleic acids. For instance, it has been suggested that similar compounds interact with estrogen receptors through competitive binding mechanisms, influencing their activity . Additionally, its ability to induce apoptosis in cancer cells has been attributed to alterations in cell cycle regulation .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Anticancer ActivityIdentified as a BMP-2 kinase inhibitor; promotes bone formation and enhances connectivity .
Study 2 Antimicrobial EffectsExhibited potent inhibition against Pseudomonas aeruginosa and E. coli; structural modifications enhanced activity .
Study 3 Mechanistic InsightsInduces apoptosis via cell cycle arrest; interacts with estrogen receptors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Benzyloxy)-1-benzothiophene-2-carbonitrile
Reactant of Route 2
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